Nucleophilic substitution reactions of the tricyclic triphosphorus cage P3(CBut)2: a novel route to polyphosphorus phosphenium complexes†

Dalton Transactions Pub Date: 2008-04-03 DOI: 10.1039/B800864G

Abstract

Substitution of Cl in the tricyclic triphosphorus cage Cl(P1)-P3(CBut)2 by a range of both anionic and neutral nucleophiles has been investigated. With anionic nucleophiles, reaction with fluoride and hydride anion was shown to afford F(P1)-P3(CBut) and H(P1)-P3(CBut)2 respectively. Subsequent deprotonation of the latter results in the formation of the aromatic anion [1,2,4-P3(CBut)2]. With neutral nucleophiles, addition of either PMe3 or PEt3 to Cl(P1)-P3(CBut)2 in the presence of TlOTf results in the formation of the phosphine–phosphenium complexes [(R3P(P1)-P3(CBut)2][OTf] (R = Me or Et): the structure of the methyl-substituted compound was determined by a single crystal X-ray diffraction study. The phosphine ligand in these complexes is extremely labile and addition of I2 to [(Me3P(P1)-P3(CBut)2]+ results in the formation of I(P1)-P3(CBut)2.

Graphical abstract: Nucleophilic substitution reactions of the tricyclic triphosphorus cage P3(CBut)2: a novel route to polyphosphorus phosphenium complexes
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